N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-24-14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)25-12-17(19)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGSQRIFIMOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a chromeno-thiazole core structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 300.37 g/mol. The presence of the ethoxyphenyl group contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Interaction with Enzymes : Chromeno-thiazole derivatives may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects.
- Antimicrobial Activity : Some studies suggest that these compounds can disrupt bacterial cell membranes or interfere with metabolic processes, leading to antimicrobial effects against various pathogens .
- Anticancer Properties : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting cell growth through interference with cell cycle regulation .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) for related thiazole derivatives ranged from 100 to 400 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been attributed to its ability to inhibit COX enzymes. In vitro assays demonstrated a significant reduction in prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses.
Anticancer Activity
In preclinical studies, derivatives of chromeno-thiazole have been evaluated for their anticancer efficacy. For example, compounds structurally similar to this compound exhibited low nanomolar activity against various cancer cell lines, inducing apoptosis and inhibiting proliferation effectively .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated that it had comparable activity to standard antibiotics like ampicillin against E. coli and S. aureus, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
- Anti-inflammatory Mechanisms : Research involving LPS-stimulated macrophage cells showed that treatment with this compound resulted in a dose-dependent decrease in inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential application in inflammatory diseases.
- Cancer Cell Studies : In vitro studies using T47D breast cancer cells revealed that the compound induced apoptosis at low concentrations (EC50 = 5 nM), demonstrating its potential as a novel anticancer agent through mechanisms involving tubulin polymerization inhibition .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct biological profiles:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide | Low | Moderate | Moderate |
| N-(4H-chromeno[4,3-d]thiazol-2-yl)propionamide | High | Low | High |
Q & A
Q. What are the optimal synthetic pathways for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the thiazole ring and subsequent coupling with the chromene-acetamide moiety. Key steps include:
Thiazole ring formation : Reacting 2-aminothiazole derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiazole intermediate with the chromene-carboxylic acid derivative .
Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency. Reaction monitoring via TLC and purification via column chromatography are critical for yield optimization (typically 30–50%) .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 423.12 [M+H]⁺) .
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in chromeno-thiazole ring conformations .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with modified substituents:
| Substituent Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| Ethoxy (4-position) | Replaced with methoxy | Reduced anti-cancer potency (IC₅₀ increases by 2.5×) | |
| Chromeno-thiazole core | Fluorination at C-7 | Enhanced enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 µM vs. 1.6 µM for parent) | |
| SAR analysis requires in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) to map binding interactions . |
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Discrepancies between NMR (solution-state) and crystallography (solid-state) often arise from conformational flexibility:
Dynamic NMR : Variable-temperature experiments detect rotational barriers (e.g., ethoxyphenyl group rotation at δ 3.8 ppm) .
DFT calculations : Gaussian09 optimizes molecular geometries to compare theoretical vs. experimental bond angles (e.g., C-S-C bond in thiazole: 98° vs. 96.5° observed) .
Powder XRD : Validates phase purity when single crystals are unavailable .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid metabolism .
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) identify isoform-specific interactions (e.g., CYP3A4 inhibition at IC₅₀ = 5 µM) .
Data Contradiction Analysis
Q. Why do in vitro anti-cancer results vary between MTT and clonogenic assays?
- Methodological Answer : Discrepancies arise from assay mechanisms:
- MTT assay : Measures metabolic activity, which may overestimate viability if the compound interferes with mitochondrial reductases .
- Clonogenic assay : Quantifies long-term proliferation, revealing true cytostatic effects (e.g., 80% inhibition at 10 µM vs. 50% in MTT) .
Cross-validation with flow cytometry (apoptosis markers like Annexin V) resolves ambiguities .
Experimental Design Considerations
Q. What controls are essential for validating target engagement in enzyme inhibition studies?
- Methodological Answer :
- Positive controls : Known inhibitors (e.g., Celecoxib for COX-2) confirm assay functionality.
- Negative controls : Vehicle (DMSO) and enzyme-free reactions exclude false signals.
- Pre-incubation controls : Test time-dependent inhibition to identify irreversible binding .
Key Challenges in Scaling Synthesis
Q. How are reaction conditions optimized for gram-scale synthesis?
- Methodological Answer :
- Solvent selection : Switch from DMF to toluene for easier post-reaction separation .
- Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% to minimize costs without compromising yield .
- Flow chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., thiazole cyclization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
